molecular formula C11H17N3O2S B2538919 tert-Butyl 3-(2-aminothiazol-4-yl)azetidine-1-carboxylate CAS No. 1146085-16-6

tert-Butyl 3-(2-aminothiazol-4-yl)azetidine-1-carboxylate

Cat. No. B2538919
CAS RN: 1146085-16-6
M. Wt: 255.34
InChI Key: AXHHLAJHMAZEED-UHFFFAOYSA-N
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Description

Tert-Butyl 3-(2-aminothiazol-4-yl)azetidine-1-carboxylate is a chemical compound with potential applications in scientific research. It is a synthetic molecule that has been developed for its unique properties and potential uses in various fields of research.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-aminothiazol-4-yl)azetidine-1-carboxylate is not fully understood. However, it has been suggested that it may exert its effects through the inhibition of certain enzymes or pathways involved in disease processes. For example, it has been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression and have been implicated in the development of cancer and other diseases.
Biochemical and Physiological Effects:
Tert-Butyl 3-(2-aminothiazol-4-yl)azetidine-1-carboxylate has been shown to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, which could lead to the inhibition of tumor growth. It has also been shown to reduce inflammation and oxidative stress, which could have implications for the treatment of various diseases. Additionally, tert-Butyl 3-(2-aminothiazol-4-yl)azetidine-1-carboxylate has been found to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using tert-Butyl 3-(2-aminothiazol-4-yl)azetidine-1-carboxylate in lab experiments is its potential to exhibit anticancer activity. This makes it a promising candidate for cancer research. Additionally, its anti-inflammatory and antioxidant properties could have implications for the treatment of various diseases. However, one limitation is that the synthesis of tert-Butyl 3-(2-aminothiazol-4-yl)azetidine-1-carboxylate is a complex process that requires careful attention to detail to ensure the purity and quality of the final product.

Future Directions

There are several potential future directions for the research and development of tert-Butyl 3-(2-aminothiazol-4-yl)azetidine-1-carboxylate. One direction is to further investigate its potential use in cancer research and develop more effective anticancer therapies. Another direction is to explore its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Additionally, further research could be conducted to elucidate its mechanism of action and identify new targets for therapeutic intervention.

Synthesis Methods

Tert-Butyl 3-(2-aminothiazol-4-yl)azetidine-1-carboxylate can be synthesized using different methods, including the reaction of tert-butyl 3-bromo-2-methylpropionate with 2-aminothiazole-4-carboxylic acid and sodium hydride. Another method involves the reaction of tert-butyl 3-bromo-2-methylpropionate with 2-aminothiazole-4-carboxylic acid and triethylamine. The synthesis of tert-Butyl 3-(2-aminothiazol-4-yl)azetidine-1-carboxylate is a complex process that requires careful attention to detail to ensure the purity and quality of the final product.

Scientific Research Applications

Tert-Butyl 3-(2-aminothiazol-4-yl)azetidine-1-carboxylate has potential applications in various fields of scientific research. It has been found to exhibit anticancer activity, making it a promising candidate for cancer research. It has also been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, tert-Butyl 3-(2-aminothiazol-4-yl)azetidine-1-carboxylate has been studied for its anti-inflammatory and antioxidant properties, which could have implications for the treatment of various diseases.

properties

IUPAC Name

tert-butyl 3-(2-amino-1,3-thiazol-4-yl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2S/c1-11(2,3)16-10(15)14-4-7(5-14)8-6-17-9(12)13-8/h6-7H,4-5H2,1-3H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXHHLAJHMAZEED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=CSC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(2-amino-1,3-thiazol-4-yl)azetidine-1-carboxylate

CAS RN

1146085-16-6
Record name tert-butyl 3-(2-amino-1,3-thiazol-4-yl)azetidine-1-carboxylate
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